molecular formula C18H19N3O B5568751 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)

2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)

Cat. No. B5568751
M. Wt: 293.4 g/mol
InChI Key: VUDVSBCKIRWZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone), also known as THPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. THPQ is a heterocyclic compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) is not fully understood. However, it has been suggested that 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) may exert its anti-tumor effects by inducing apoptosis in cancer cells. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to inhibit the replication of certain viruses, which may contribute to its anti-viral effects.
Biochemical and Physiological Effects:
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to inhibit the replication of certain viruses, such as HIV-1 and HSV-1, in vitro.

Advantages and Limitations for Lab Experiments

2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to have low toxicity in vitro. However, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for the study of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone). Further studies are needed to fully understand the mechanism of action of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone). Additionally, studies are needed to determine the efficacy of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) in vivo. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) may also have potential applications in the development of fluorescent probes for the detection of other metal ions in biological systems. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) involves a multi-step process that includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate to form 2-methyl-3-nitrobenzohydrazide. The resulting compound is then reacted with ethyl acetoacetate and acetic anhydride to form 2-methyl-3-nitro-5-acetylbenzohydrazide. This compound is then reduced with sodium borohydride to form 2-methyl-3-amino-5-acetylbenzohydrazide. The final step involves the reaction of 2-methyl-3-amino-5-acetylbenzohydrazide with 1,2,3,4-tetrahydroquinoline-8,9-dione in the presence of acetic anhydride to form 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone).

Scientific Research Applications

2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to have potential as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

7-phenyldiazenyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18-15-9-5-11-21-10-4-6-13(17(15)21)12-16(18)20-19-14-7-2-1-3-8-14/h1-3,7-8,12,22H,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVSBCKIRWZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037783, DTXSID901040753
Record name 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351486-59-3, 463323-04-8
Record name 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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